molecular formula C11H10F3NO3S B2536462 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid CAS No. 338421-05-9

2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid

Cat. No. B2536462
CAS RN: 338421-05-9
M. Wt: 293.26
InChI Key: IJHVISSLZSLQOZ-UHFFFAOYSA-N
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Description

2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid, also known as 2-O-TFA or 2-OTFA is an organosulfur compound that has been used in a variety of scientific research applications. This compound was first synthesized in the early 2000s by a team of researchers at the University of Tokyo and has since become a popular tool in the lab for its wide range of applications.

Scientific Research Applications

Trifluoromethylation in Pharmaceuticals and Agrochemicals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound, with its trifluoromethyl group, can be used in the synthesis of various pharmaceuticals and agrochemicals .

Radical Chemistry

This compound can be used in the trifluoromethylation of carbon-centered radical intermediates . This is a significant advancement in radical chemistry .

DNA Targeting Agents

The compound has been used in the serendipitous regioselective synthesis of DNA targeting agents . These agents can bind with the DNA duplex, making them potentially useful in cancer research .

N,S-difunctionalization of Triazoles

The compound has been used in the N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones . This process provides access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .

DNA Sensing and Interaction Mechanisms

The compound has been used as a probe for DNA sensing and interaction mechanisms with calf thymus (ct)DNA . It has been found that the compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .

Organofluorine Chemistry

The compound, with its trifluoromethyl group, holds immense importance in the realm of scientific exploration, particularly in the pharmaceutical and agrochemical industries . It makes up more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

properties

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-19-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHVISSLZSLQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid

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